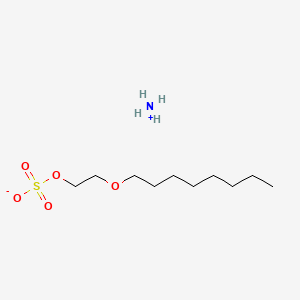
1,2-Dihydro-3,5,8-trimethylnaphthalene
Descripción general
Descripción
1,2-Dihydro-3,5,8-trimethylnaphthalene is a chemical compound with the molecular formula C13H16 . Its molecular weight is 172.2661 . It is also known by other names such as 3,5,8-Trimethyl-1,2-dihydronaphthalene .
Synthesis Analysis
While specific synthesis methods for 1,2-Dihydro-3,5,8-trimethylnaphthalene were not found in the search results, it’s worth noting that synthesis methods for similar compounds often involve reactions with potassium hydroxide and hydrazine hydrate in diethylene glycol .Molecular Structure Analysis
The molecular structure of 1,2-Dihydro-3,5,8-trimethylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . This core is then substituted with three methyl groups and two hydrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Dihydro-3,5,8-trimethylnaphthalene include a density of 1.0±0.1 g/cm3, a boiling point of 258.9±35.0 °C at 760 mmHg, and a flash point of 105.8±14.5 °C . It also has a molar refractivity of 57.0±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Synthesis of Bicyclic Phenols and Dienones: 1,2-Dihydro-3,5,8-trimethylnaphthalene derivatives have been synthesized and studied for their potential in forming bicyclic phenols through rearrangements and synthesis of dienones. This includes the synthesis of mono-O-methyl ethers of tetrahydro-1,1,5-trimethylnaphthalene-2,6-diol from various routes (Davis & Forrest, 1967).
Chemical Reactions and Interactions
- Sulphonation Reactions: The compound has been used in studies involving sulphonation with sulfur trioxide in nitromethane, providing insights into isomer distributions and reaction mechanisms of sulphonation (Lambrechts & Cerfontain, 1982).
Environmental and Geochemical Insights
Chlorination Reactions in Water Treatment
Studies have been conducted on the chlorination reactions of methylnaphthalenes with hypochlorite in aqueous solutions, revealing the formation of chloro-substituted, oxygenated, and hydroxylated compounds, which are important for understanding chemical transformations in water treatment processes (Onodera et al., 1986).
Role in Crude Oils and Sediments
Research has been done on the presence of trimethylnaphthalenes, including 1,2-Dihydro-3,5,8-trimethylnaphthalene, in crude oils and sediments. These studies provide insights into the effects of source, maturity, and organic matter type on the distribution of these compounds in geological samples (Strachan, Alexander & Kagi, 1988).
Advanced Material Synthesis
- Preparation of Organometallic Compounds: The synthesis of organometallic compounds like 1-arsanaphthalene and its derivatives has been studied using 1,2-dihydro-1,1-dimethyl-1-stannanaphthalenes, highlighting the applications in synthesizing complex organometallic structures (Ashe, Fang & Kampf, 2001).
Safety And Hazards
The safety data sheet for a similar compound, 2,3,5-Trimethylnaphthalene, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Propiedades
IUPAC Name |
3,5,8-trimethyl-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-9-4-7-12-10(2)5-6-11(3)13(12)8-9/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIPFZNKOCWDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2CC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30293685 | |
| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dihydro-3,5,8-trimethylnaphthalene | |
CAS RN |
30316-18-8 | |
| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030316188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC91461 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30293685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dihydro-3,5,8-trimethylnaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6QLG5SAS9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B1617836.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)








